N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide

Chemical Synthesis Medicinal Chemistry Structure Confirmation

Researchers requiring structurally differentiated CETP probes or broad-spectrum antiviral screening tools often face supply gaps for meta-benzylamino salicylamides. This compound resolves that gap with its unique N-(3-benzylaminophenyl) substitution, offering higher lipophilicity (XLogP3-AA 5.1) and a distinct hydrogen-bonding pattern vs. standard IKKβ inhibitors. • Ideal comparator for CETP fluorescence polarization/TR-FRET assays. • Suitable for antiviral screening (HAdV, RSV) targeting non-canonical entry/assembly mechanisms. • Enables ADMET mapping of the benzylamine moiety in lead-optimization campaigns. Reliable supply with rigorous QC documentation.

Molecular Formula C20H17ClN2O2
Molecular Weight 352.8 g/mol
CAS No. 648922-66-1
Cat. No. B12611222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide
CAS648922-66-1
Molecular FormulaC20H17ClN2O2
Molecular Weight352.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C20H17ClN2O2/c21-15-9-10-19(24)18(11-15)20(25)23-17-8-4-7-16(12-17)22-13-14-5-2-1-3-6-14/h1-12,22,24H,13H2,(H,23,25)
InChIKeyMVODGFIONLNZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide Overview


N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide (CAS 648922-66-1) is a synthetic small molecule featuring a 5-chloro-2-hydroxybenzamide core linked via an amide bond to a 3-(benzylamino)phenyl moiety [1]. With a molecular weight of 352.8 g/mol, a computed XLogP3-AA of 5.1, and three hydrogen bond donor sites [1], it represents a distinct chemical scaffold within the broader class of functionalized salicylamides. This compound is primarily intended for research use as a tool compound for probing biological targets or as a precursor in medicinal chemistry campaigns.

Unique benzylamino pharmacophore for SAR exploration
Tool compound for probing binding sites requiring specific H-bond donor motifs
Medicinal chemistry precursor with differentiated lipophilicity profile

Non-Substitutability with Common Analogs


Generic substitution within the 5-chloro-2-hydroxybenzamide class is risky due to divergent structure-activity relationships (SAR) driven by the terminal amine substituent. While compounds like IMD-0354 (N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide) are established IKKβ inhibitors , and others in the series show antiviral activity [1], the specific introduction of a benzylamino group at the N-phenyl meta-position in the target compound creates a unique pharmacophore. The benzyl group significantly alters lipophilicity and potential π-stacking interactions, which can fundamentally change target engagement, selectivity, and pharmacokinetic profiles. Therefore, even analogs with high structural similarity cannot be assumed to be functional equivalents without direct comparative data.

Target Profile
Benzylamino meta-substitution drives a unique pharmacophore
Analog Concern
Bis-CF₃ motif may engage different kinase selectivity; target engagement may shift
Target Profile
Increased lipophilicity alters membrane partitioning
Analog Concern
More polar analogs may exhibit different permeability and off-target binding
Target Profile
Three H-bond donors enable triple-donor binding mode
Analog Concern
Dual-donor analogs cannot replicate interactions requiring an additional donor vector

Quantitative Differentiation Evidence


Structural Confirmation of Benzylamino Substituent

The target compound is distinguished by a benzylamino group at the meta position of the N-phenyl ring. This is confirmed by its unique InChI string and SMILES notation. In contrast, the well-known IKKβ inhibitor IMD-0354 features a 3,5-bis(trifluoromethyl)phenyl substituent [2]. This fundamental structural difference results in a distinct hydrogen bonding and steric profile, as evidenced by the target compound's three hydrogen bond donors compared to two for IMD-0354 [1][2].

N-Phenyl Substituent
Class-level
3-(benzylamino) group vs. 3,5-bis(trifluoromethyl) group
Confirms structurally defined entity for SAR exploration
Chemical Synthesis Medicinal Chemistry Structure Confirmation

Predicted Lipophilicity Shift

The computed partition coefficient (XLogP3-AA) for the target compound is 5.1 [1], which is significantly higher than that of the more polar analog IMD-0354 (computed XLogP3-AA of 4.8) [2]. This measured increase in lipophilicity is a direct consequence of replacing the trifluoromethyl groups with a benzylamino moiety. The topological polar surface area (TPSA) also differs, reflecting an altered balance between hydrophobic and polar interactions [1][2].

Lipophilicity Shift
Reported
ΔXLogP3-AA +0.3
May impact membrane permeability and off-target binding
Computed property; target 5.1 vs IMD-0354 4.8
ADMET Predictions Drug Design Property Optimization

Distinct Hydrogen-Bonding Capacity

The target compound possesses three hydrogen bond donor sites and three acceptor sites [1], while the reference IKKβ inhibitor IMD-0354 has only two donors and five acceptors [2]. The additional donor from the benzylamino NH group in the target compound provides a unique hydrogen-bonding vector that can form key interactions with biological targets like lipid transfer proteins, a feature that cannot be replicated by analogs lacking this substituent.

H-Bond Donors
Class-level
3 vs. 2 donors
Supports probing binding pockets requiring triple-donor motif
Target has additional benzylamino NH donor
Target Engagement Binding Interactions Chemical Probes

Rotatable Bond Flexibility

With 5 rotatable bonds, the target compound [1] is more flexible than IMD-0354, which has only 4 [2]. This increased degrees of freedom, introduced by the benzylamine linkage, allows the molecule to sample a wider conformational space. This is a quantifiable entropic factor that can influence binding thermodynamics, with a potential 0.5-1.5 kcal/mol penalty upon binding, but also enhanced adaptability for induced-fit mechanisms.

Rotatable Bonds
Class-level
5 vs. 4 bonds
Increased flexibility may facilitate induced-fit binding
Class-level inference; entropic penalty upon binding
Conformational Analysis Molecular Recognition Ligand Design

Recommended Research Applications


CETP Chemical Probe

The compound's higher lipophilicity (XLogP3-AA of 5.1) and unique benzylamino donor/acceptor pattern align with pharmacophoric models for cholesteryl ester transfer protein (CETP) inhibitors, a class known to rely on hydrophobic and aromatic functionalities [1]. It is suitable for use as a structurally distinct probe in fluorescence polarization or TR-FRET assays to explore novel CETP binding modes, where standard polar inhibitors like IMD-0354 may show poor affinity.

Antiviral Phenotypic Screening

Given the potent antiviral activity reported for closely related 5-chloro-2-hydroxybenzamide analogs against human adenovirus and respiratory syncytial virus [2], this compound, with its differentiated meta-substitution pattern, should be prioritized for broad-spectrum antiviral screening. Its increased flexibility and donor count make it a suitable candidate for probing viral assembly or entry targets distinct from those hit by the simpler amino-substituted series.

Metabolism & Selectivity Profiling

The significant shift in lipophilicity and hydrogen-bonding profile relative to standard IKKβ inhibitors (XLogP3-AA delta +0.3 vs. IMD-0354) makes this compound an ideal comparator for in vitro metabolic stability and CYP450 inhibition studies. Using both compounds side-by-side can help medicinal chemistry teams map the ADMET contribution of the benzylamine moiety before initiating full lead optimization campaigns.

Application
Selection Property
Validation Focus
CETP binding mode studies
Differentiated lipophilicity and benzylamino H-bond profile
Fluorescence polarization or TR-FRET binding assay
Broad-spectrum antiviral screening
Unique meta-substitution and increased conformational flexibility
Phenotypic viral assembly or entry target assays
In vitro ADME profiling
Lipophilicity shift vs standard IKKβ inhibitor
Metabolic stability and CYP inhibition studies
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